REACTION_CXSMILES
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[Br:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[CH:6][CH:7]=1.[NH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.C(N(CC)C(C)C)(C)C>>[Br:1][C:2]1[C:3]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[N:4][CH:5]=[CH:6][CH:7]=1
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Name
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|
Quantity
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0.96 g
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Type
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reactant
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Smiles
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BrC=1C(=NC=CC1)Cl
|
Name
|
|
Quantity
|
0.86 g
|
Type
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reactant
|
Smiles
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N1CCNCC1
|
Name
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|
Quantity
|
1 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Control Type
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UNSPECIFIED
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Setpoint
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200 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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CUSTOM
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Details
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the residue was purified by column chromatography on silica gel
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Type
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WASH
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Details
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eluting with 10% MeOH in dichloromethane
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Name
|
|
Type
|
product
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Smiles
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BrC=1C(=NC=CC1)N1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |